molecular formula C15H20BrNO2 B2429788 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide CAS No. 1795442-85-1

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide

Cat. No. B2429788
CAS RN: 1795442-85-1
M. Wt: 326.234
InChI Key: XJTGRSAUEQZFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide, also known as BPHPP, is a compound that has attracted a lot of attention in the scientific community due to its potential applications in drug development. BPHPP is a small molecule that can be synthesized in the laboratory using a variety of methods.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide leads to the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it has potential as an anticancer agent. 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which suggests that it has potential as a treatment for inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the role of HDACs in gene expression and for developing HDAC inhibitors. One limitation of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is that it has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood.

Future Directions

There are many future directions for research on 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide. One direction is to study its efficacy and safety in animal models and humans. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide. Additionally, 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide could be used as a tool for studying the role of HDACs in various biological processes, such as development and disease.

Synthesis Methods

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine. Another method involves the reaction of 2-bromobenzylamine with cyclopropyl carboxylic acid, followed by reaction with 2-hydroxypropylamine hydrochloride. Both methods yield 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide with high purity and yield.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression. 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has also been shown to have anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide has been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGRSAUEQZFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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